molecular formula C9H18O2 B1147757 Octanoic acid, 4-methyl-, (4R)- CAS No. 128342-71-2

Octanoic acid, 4-methyl-, (4R)-

Cat. No.: B1147757
CAS No.: 128342-71-2
M. Wt: 158.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid, 4-methyl-, (4R)-: is a chiral organic compound with the molecular formula C9H18O2 . It is a derivative of octanoic acid, featuring a methyl group at the fourth carbon atom in the R-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Octanoic Acid: One common method involves the selective methylation of octanoic acid at the fourth carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Enantioselective Synthesis: The enantioselective synthesis of the (4R)-isomer can be performed using chiral catalysts or auxiliaries to ensure the desired configuration.

Industrial Production Methods:

    Chemical Synthesis: Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

    Biotechnological Methods: Some methods utilize biocatalysts or engineered microorganisms to produce the compound in an environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanoic acid, 4-methyl-, (4R)- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids with modified structures.

    Reduction Products: Alcohols or other reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine:

  • Investigated for potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions. Its mechanism of action often involves binding to specific molecular targets, leading to changes in biochemical processes.

Comparison with Similar Compounds

    Octanoic Acid: The parent compound without the methyl group.

    4-Methyloctanoic Acid: The non-chiral version of the compound.

    Other Branched-Chain Fatty Acids: Compounds with similar structures but different branching patterns.

Uniqueness:

  • The (4R)-configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interactions with biological molecules. This makes it distinct from its non-chiral or differently configured counterparts.

Properties

CAS No.

128342-71-2

Molecular Formula

C9H18O2

Molecular Weight

158.24

Purity

95% min.

Synonyms

4R-Methyloctanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.